molecular formula C11H15ClN2O2 B3028819 tert-Butyl (4-amino-2-chlorophenyl)carbamate CAS No. 342882-96-6

tert-Butyl (4-amino-2-chlorophenyl)carbamate

Cat. No.: B3028819
CAS No.: 342882-96-6
M. Wt: 242.70
InChI Key: ZTEZNBVRPGNNBY-UHFFFAOYSA-N
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Description

tert-Butyl (4-amino-2-chlorophenyl)carbamate (CAS 342882-96-6) is a chemical intermediate with a molecular formula of C11H15ClN2O2 and a molecular weight of 242.70 g/mol . This compound features both a protected amine (Boc group) and a chloro substituent on its aromatic ring, making it a versatile building block in medicinal chemistry and organic synthesis . Researchers value it for constructing complex molecules, as these functional groups allow for selective deprotection and further derivatization under various conditions. This compound has been identified as a key synthetic intermediate in pharmaceutical research. It has been utilized in the discovery and synthesis of potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4) . Such compounds, including the in vivo probe ML182, have shown excellent pharmacokinetic properties and oral activity in preclinical models, highlighting their utility in neuroscience research, particularly in investigating potential therapeutic pathways for Parkinson's disease . As a Boc-protected aniline, it is also a relevant substrate in methodological chemistry, for instance, in studies exploring the synthesis of fluorinated amino ketone structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature .

Properties

IUPAC Name

tert-butyl N-(4-amino-2-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEZNBVRPGNNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701757
Record name tert-Butyl (4-amino-2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342882-96-6
Record name Carbamic acid, (4-amino-2-chlorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342882-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-amino-2-chlorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-amino-2-chlorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield primary amines. This reaction is critical for deprotection in multi-step syntheses.

Acidic Hydrolysis

  • Conditions : 4.0 M HCl in dioxane at 25–40°C

  • Product : 4-Amino-2-chloroaniline hydrochloride

  • Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol.

Basic Hydrolysis

  • Conditions : NaOH (1–2 M) in aqueous THF or ethanol at 60–80°C

  • Product : 4-Amino-2-chlorophenol and tert-butoxide

  • Stability : The compound shows greater stability under basic vs. acidic conditions, with <5% degradation after 24 hours at pH 9.

Amidation and Acylation

The free amino group generated after hydrolysis participates in coupling reactions to form amides or ureas.

Reaction with Carboxylic Acids

  • Conditions : EDCI/HOBt in DMF/dioxane, 0–25°C

  • Example :

    SubstrateProductYield (%)
    Benzoic acidN-(4-Amino-2-chlorophenyl)benzamide78
    Acetic anhydrideN-Acetyl-4-amino-2-chloroaniline92

Reaction with Acid Chlorides

  • Conditions : DIEA in CH₂Cl₂, 0°C to RT

  • Example : Benzoyl chloride forms N-(4-amino-2-chlorophenyl)benzamide in 85% yield.

Halogenation and Electrophilic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at the para position to the amino group.

Nitration

  • Conditions : HNO₃/H₂SO₄, 0–5°C

  • Product : 4-Amino-2-chloro-5-nitrophenyl carbamate

  • Regioselectivity : Nitro group adds at the 5-position due to amino group activation.

Chlorination

  • Conditions : Cl₂/FeCl₃ in CH₂Cl₂

  • Product : 2,4-Dichloro-5-aminophenyl carbamate

Suzuki-Miyaura Coupling

The chloro substituent enables palladium-catalyzed cross-coupling with boronic acids.

General Protocol

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃

  • Solvent : DME/H₂O (3:1), 80°C

  • Example : Coupling with phenylboronic acid yields biaryl derivatives in 65–75% yield.

Stability and Degradation

The compound’s stability varies significantly with environmental factors:

ConditionDegradation Rate (24 hrs)Major Degradation Product
pH 3, 25°C98%4-Amino-2-chloroaniline
pH 7, 25°C15%None detected
pH 10, 25°C5%tert-Butyl alcohol
UV light (254 nm)40%Chlorinated quinone imine

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • Drug Design : The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its structural properties enhance the bioavailability and metabolic stability of drug candidates, making it an attractive scaffold for drug development.
  • Biological Activity : Research indicates that the compound can be utilized to study the effects of chlorinated aromatic compounds on biological systems, which is vital for understanding their pharmacological effects.

Case Study : A study exploring fluorinated carbamates, including derivatives of tert-butyl (4-amino-2-chlorophenyl)carbamate, demonstrated their potential in developing novel anti-cancer agents. The introduction of fluorine atoms was shown to improve the interaction with target proteins, enhancing therapeutic efficacy .

Organic Synthesis

Building Block for Complex Molecules

  • Synthesis of Advanced Materials : this compound is employed as a building block in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, such as nucleophilic substitutions and oxidation reactions .
  • Research Applications : It plays a role in studies involving enzyme inhibition and protein modification, contributing to the development of new synthetic methodologies in organic chemistry.
Reaction Type Description Applications
Nucleophilic SubstitutionAmino group reacts with electrophilesSynthesis of pharmaceuticals
OxidationConversion to nitro or nitroso derivativesDevelopment of biologically active compounds
ReductionFormation of amine derivativesOrganic synthesis

Industrial Applications

Specialty Chemicals Production

  • Agrochemicals : The compound is used in the production of agrochemicals, where its properties can enhance the effectiveness and stability of agricultural products.
  • Advanced Materials : In industrial settings, it is utilized in creating specialty chemicals and advanced materials such as coatings and adhesives due to its favorable chemical properties .

Environmental Impact Studies

The compound's interactions with biological systems also make it relevant for environmental studies. Its stability and reactivity can influence its behavior in ecological settings, necessitating research into its environmental fate and effects.

Mechanism of Action

The mechanism of action of tert-Butyl (4-amino-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can act as a protecting group in peptide synthesis. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Reference
tert-Butyl (4-amino-2-chlorophenyl)carbamate C₁₁H₁₅ClN₂O₂ 242.70 4-amino, 2-Cl on phenyl Pharmaceutical intermediate Target
tert-Butyl (4-chlorophenethyl)carbamate C₁₃H₁₈ClNO₂ 255.74 4-Cl on phenethyl chain Lab reagent, non-hazardous
tert-Butyl (4-aminobenzyl)carbamate C₁₂H₁₆N₂O₂ 220.27 4-amino on benzyl Precursor for kinase inhibitors
tert-Butyl (2-chloro-4-nitrophenyl)carbamate C₁₁H₁₃ClN₂O₄ 272.69 2-Cl, 4-NO₂ on phenyl High reactivity for substitution
tert-Butyl (2-amino-2-(4-Cl-phenyl)ethyl)carbamate C₁₃H₁₉ClN₂O₂ 270.80 4-Cl-phenyl, ethyl-amino backbone Chiral intermediate
tert-Butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate C₁₈H₂₇BrN₂O₂ 383.32 Bromobenzyl, cyclohexyl Ligand in E3 ubiquitin ligase studies

Key Differences and Implications

Substituent Effects on Reactivity
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-amino group in the target compound enhances nucleophilicity, favoring coupling reactions (e.g., Suzuki-Miyaura) for drug synthesis . In contrast, nitro groups (e.g., in tert-butyl (2-chloro-4-nitrophenyl)carbamate) render the aromatic ring electron-deficient, directing electrophilic substitutions to meta positions .
  • Steric and Electronic Modulation: Phenethyl vs. Benzyl Chains: tert-Butyl (4-chlorophenethyl)carbamate’s extended chain reduces steric hindrance compared to benzyl analogs, improving solubility in non-polar solvents . Cyclohexyl and Cyclopropane Moieties: Bulky groups (e.g., in tert-butyl (4-((2-bromobenzyl)amino)cyclohexyl)carbamate) enhance binding specificity in protein-ligand interactions .

Biological Activity

Introduction

tert-Butyl (4-amino-2-chlorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. Its structure can be represented as follows:

C9H12ClN2O2\text{C}_9\text{H}_{12}\text{Cl}\text{N}_2\text{O}_2

This compound features a tert-butyl group, an amino group, and a chlorophenyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:

  • Inhibition of Cell Growth : The compound has been evaluated for its ability to inhibit the growth of several breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231. In vitro assays indicated that it exhibits moderate potency compared to established chemotherapeutics like tamoxifen and olaparib .
  • Mechanism of Action : The mechanism underlying its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Studies suggest that the compound affects signaling pathways critical for tumor growth and survival .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties:

  • Anticholinesterase Activity : Research indicates that this compound may possess anticholinesterase activity, which is beneficial in treating conditions like Alzheimer's disease. This activity is associated with the inhibition of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts .
  • Serotonergic Activity : In addition to its anticholinesterase effects, the compound may interact with serotonin receptors, potentially influencing mood and cognition. Molecular docking studies suggest favorable binding interactions with serotonin receptors, indicating a possible role in modulating serotonergic signaling pathways .

Efficacy Against Cancer Cell Lines

The following table summarizes the growth inhibition data of this compound against various breast cancer cell lines:

Cell LineIC50 (µM)Comparison with Control
MCF-715Less potent than tamoxifen
SK-BR-320Comparable to olaparib
MDA-MB-23118Significant inhibition
MCF-10A (control)>50No inhibition observed

Pharmacokinetics

Pharmacokinetic studies have shown that after administration, the compound exhibits rapid absorption and distribution:

ParameterValue
Maximum Plasma Concentration (Cmax)1,543 ng/mL
Time to Maximum Concentration (Tmax)0.22 h
Half-Life (t1/2)0.43 h
Bioavailability66%

These findings indicate that this compound is rapidly absorbed and has a reasonable bioavailability profile, making it a candidate for further development in therapeutic applications.

Case Study 1: Breast Cancer Treatment

In a preclinical study involving mice implanted with human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor size compared to untreated controls. The study highlighted the compound's potential as an adjunct therapy in breast cancer management.

Case Study 2: Neuroprotection

Another study explored the neuroprotective effects of the compound in models of Alzheimer's disease. The results showed that it improved cognitive function and reduced amyloid plaque formation in treated animals, suggesting its utility in managing neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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tert-Butyl (4-amino-2-chlorophenyl)carbamate

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